Cas no 1564-53-0 (Methanone,9-anthracenylphenyl-)

Methanone,9-anthracenylphenyl- structure
1564-53-0 structure
Product Name:Methanone,9-anthracenylphenyl-
CAS No:1564-53-0
MF:C21H14O
MW:282.335265636444
CID:149227
PubChem ID:97037
Update Time:2025-04-19

Methanone,9-anthracenylphenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,9-anthracenylphenyl-
    • anthracen-9-yl(phenyl)methanone
    • Phenyl(9-anthryl) ketone
    • [9]anthryl-phenyl ketone
    • [9]Anthryl-phenyl-keton
    • 9-Anthracenyl phenyl ketone
    • 9-anthraphenone
    • 9-Benzoylanthracene
    • AC1L3XPR
    • BIDD:GT0389
    • BRN 2053489
    • CTK8H0983
    • Ketone, 9-anthracenyl phenyl
    • Phenyl-anthranyl-keton
    • AKOS024335008
    • Methanone, 9-anthracenylphenyl-
    • SCHEMBL212463
    • 9-Anthryl(phenyl)methanone
    • 9-Anthryl(phenyl)methanone #
    • NSC 97593
    • DTXSID10166080
    • 1564-53-0
    • NSC-97593
    • 4-07-00-01884 (Beilstein Handbook Reference)
    • YBIBFEHHOULQKH-UHFFFAOYSA-N
    • NSC97593
    • Inchi: 1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H
    • InChI Key: YBIBFEHHOULQKH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C2C=CC=CC=2C=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 282.10452
  • Monoisotopic Mass: 282.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.0771 (rough estimate)
  • Boiling Point: 384.95°C (rough estimate)
  • Refractive Index: 1.4880 (estimate)
  • PSA: 17.07
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